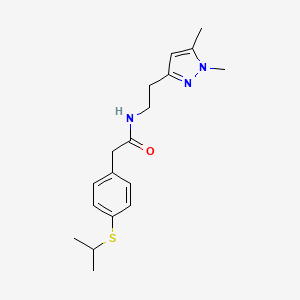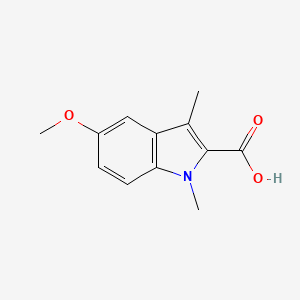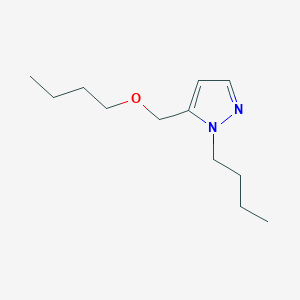
5-(butoxymethyl)-1-butyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butoxymethyl)-1-butyl-1H-pyrazole, also known as BBP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. BBP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings. In We will also discuss the scientific research applications of BBP and list future directions for further research.
Aplicaciones Científicas De Investigación
5-(butoxymethyl)-1-butyl-1H-pyrazole has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications. One area of research where 5-(butoxymethyl)-1-butyl-1H-pyrazole has shown promise is in the field of cancer research. Studies have shown that 5-(butoxymethyl)-1-butyl-1H-pyrazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mecanismo De Acción
The mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 5-(butoxymethyl)-1-butyl-1H-pyrazole has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-butyl-1H-pyrazole has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(butoxymethyl)-1-butyl-1H-pyrazole has also been shown to possess antioxidant properties, which may help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(butoxymethyl)-1-butyl-1H-pyrazole in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, making it a useful tool for studying the inflammatory response. However, one limitation of using 5-(butoxymethyl)-1-butyl-1H-pyrazole is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 5-(butoxymethyl)-1-butyl-1H-pyrazole. One area of research is the development of 5-(butoxymethyl)-1-butyl-1H-pyrazole derivatives with improved selectivity and potency. Another area of research is the investigation of the potential use of 5-(butoxymethyl)-1-butyl-1H-pyrazole in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole and its potential applications in various experimental settings.
Métodos De Síntesis
5-(butoxymethyl)-1-butyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 1-butanol with 5-bromomethyl-1H-pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-chloromethyl-1H-pyrazole with n-butyl bromide in the presence of a base such as sodium hydride. Both methods result in the formation of 5-(butoxymethyl)-1-butyl-1H-pyrazole as a white crystalline solid.
Propiedades
IUPAC Name |
5-(butoxymethyl)-1-butylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-5-9-14-12(7-8-13-14)11-15-10-6-4-2/h7-8H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDSXKRPDJOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)COCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-butyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

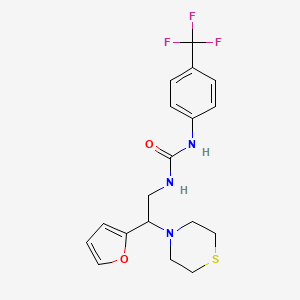
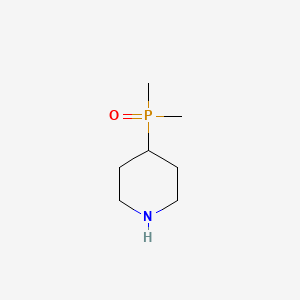

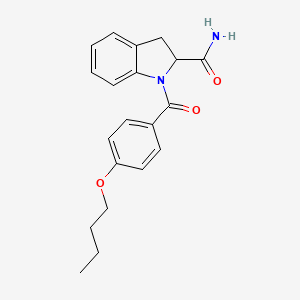
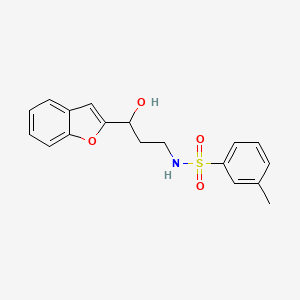
![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)

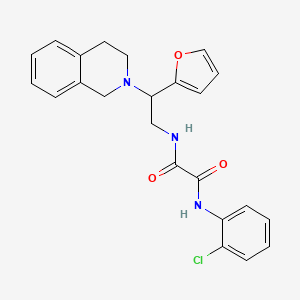
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)
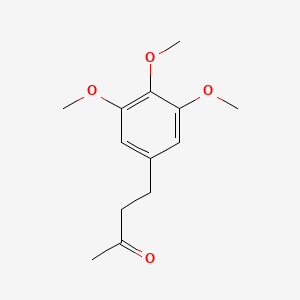
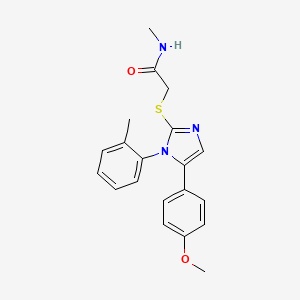
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)
